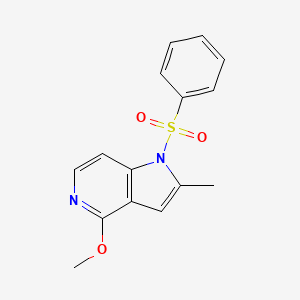
1-Benzenesulfonyl--2-methyl-4-methoxy-5-azaindole
Overview
Description
1-Benzenesulfonyl-2-methyl-4-methoxy-5-azaindole is a heterocyclic compound that has garnered significant attention due to its potential therapeutic and environmental applications. This compound is characterized by its unique structure, which includes a benzenesulfonyl group attached to a 2-methyl-4-methoxy-5-azaindole core.
Preparation Methods
The synthesis of 1-Benzenesulfonyl-2-methyl-4-methoxy-5-azaindole typically involves metalation reactions. Metalation reactions, such as lithiation, are commonly used to introduce the benzenesulfonyl group into the indole ring . The reaction conditions often involve the use of t-butyllithium and subsequent quenching with deuterium oxide (D₂O) to achieve the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Benzenesulfonyl-2-methyl-4-methoxy-5-azaindole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzenesulfonyl group can be substituted with other functional groups using reagents like bromine or chlorine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonamide derivatives.
Scientific Research Applications
1-Benzenesulfonyl-2-methyl-4-methoxy-5-azaindole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Potential therapeutic applications include its use as a precursor in the development of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzenesulfonyl-2-methyl-4-methoxy-5-azaindole involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
1-Benzenesulfonyl-2-methyl-4-methoxy-5-azaindole can be compared with other similar compounds such as:
4-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine: This compound shares a similar core structure but differs in the positioning of the methoxy and methyl groups.
2-Methyl-4-methoxy-5-azaindole: Lacks the benzenesulfonyl group, which significantly alters its chemical properties and reactivity.
The uniqueness of 1-Benzenesulfonyl-2-methyl-4-methoxy-5-azaindole lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-methoxy-2-methylpyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-11-10-13-14(8-9-16-15(13)20-2)17(11)21(18,19)12-6-4-3-5-7-12/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWRORBFQMYCBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CN=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


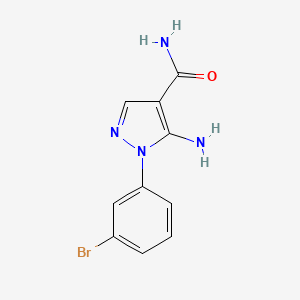
![1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1378285.png)
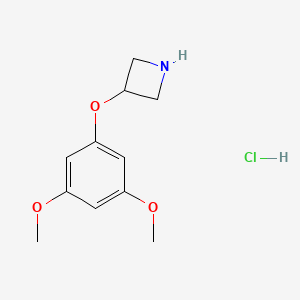
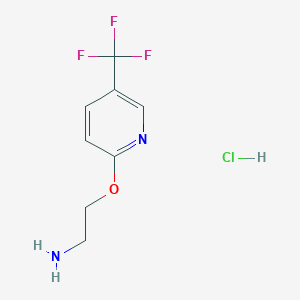
![4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine](/img/structure/B1378288.png)
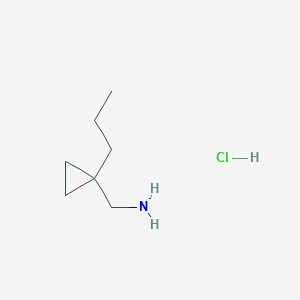
![[2-(2-Chloroethoxy)ethyl]dimethylamine hydrochloride](/img/structure/B1378292.png)
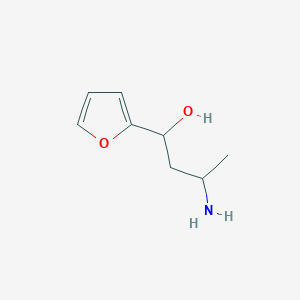
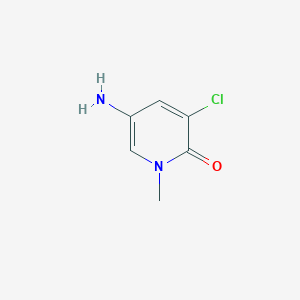
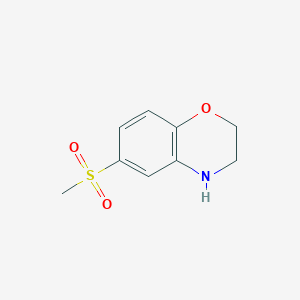
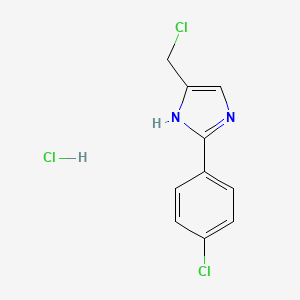
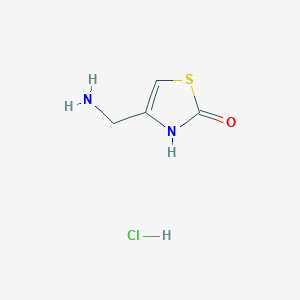
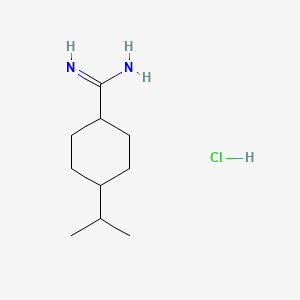
![methyl 1-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}-1H-1,2,4-triazole-3-carboxylate](/img/structure/B1378304.png)
